molecular formula C17H20N2O3 B14718459 N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine CAS No. 22865-47-0

N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine

Katalognummer: B14718459
CAS-Nummer: 22865-47-0
Molekulargewicht: 300.35 g/mol
InChI-Schlüssel: XTBRCZWKINSALP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a dimethylamino group attached to an ethanamine backbone, which is further substituted with a methoxy group linked to a nitrophenyl and phenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-nitrophenyl phenyl methanol. This intermediate is then reacted with N,N-dimethylaminoethanol under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted ethanamines.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-3-[(4-nitrophenyl)(phenyl)methoxy]propan-1-amine
  • N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]butan-1-amine

Uniqueness

N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

22865-47-0

Molekularformel

C17H20N2O3

Molekulargewicht

300.35 g/mol

IUPAC-Name

N,N-dimethyl-2-[(4-nitrophenyl)-phenylmethoxy]ethanamine

InChI

InChI=1S/C17H20N2O3/c1-18(2)12-13-22-17(14-6-4-3-5-7-14)15-8-10-16(11-9-15)19(20)21/h3-11,17H,12-13H2,1-2H3

InChI-Schlüssel

XTBRCZWKINSALP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.